molecular formula C17H23ClN2OS B13523357 N-(1-(Aminomethyl)cyclohexyl)-5-methylbenzo[b]thiophene-2-carboxamide hydrochloride

N-(1-(Aminomethyl)cyclohexyl)-5-methylbenzo[b]thiophene-2-carboxamide hydrochloride

Cat. No.: B13523357
M. Wt: 338.9 g/mol
InChI Key: QQOWSSDSLOVJTH-UHFFFAOYSA-N
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Description

N-[1-(aminomethyl)cyclohexyl]-5-methyl-1-benzothiophene-2-carboxamide hydrochloride is a synthetic compound used primarily in research and development. It is known for its unique chemical structure, which combines a cyclohexyl group, an aminomethyl group, and a benzothiophene moiety. This compound is often utilized in pharmaceutical testing and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(aminomethyl)cyclohexyl]-5-methyl-1-benzothiophene-2-carboxamide hydrochloride typically involves multiple steps, including the formation of the benzothiophene core and the subsequent attachment of the cyclohexyl and aminomethyl groups. Common synthetic routes may involve:

    Formation of Benzothiophene Core: This step often involves cyclization reactions using sulfur-containing reagents.

    Attachment of Cyclohexyl Group: This can be achieved through alkylation reactions.

    Introduction of Aminomethyl Group: This step may involve reductive amination or other amination techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(aminomethyl)cyclohexyl]-5-methyl-1-benzothiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

N-[1-(aminomethyl)cyclohexyl]-5-methyl-1-benzothiophene-2-carboxamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(aminomethyl)cyclohexyl]-5-methyl-1-benzothiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride
  • N-[1-(aminomethyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide hydrochloride

Uniqueness

N-[1-(aminomethyl)cyclohexyl]-5-methyl-1-benzothiophene-2-carboxamide hydrochloride is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C17H23ClN2OS

Molecular Weight

338.9 g/mol

IUPAC Name

N-[1-(aminomethyl)cyclohexyl]-5-methyl-1-benzothiophene-2-carboxamide;hydrochloride

InChI

InChI=1S/C17H22N2OS.ClH/c1-12-5-6-14-13(9-12)10-15(21-14)16(20)19-17(11-18)7-3-2-4-8-17;/h5-6,9-10H,2-4,7-8,11,18H2,1H3,(H,19,20);1H

InChI Key

QQOWSSDSLOVJTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=C2)C(=O)NC3(CCCCC3)CN.Cl

Origin of Product

United States

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